
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene is an organic compound characterized by the presence of a benzene ring substituted with a 2,2-dichloro-1-methoxyethyl group and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with 2,2-dichloro-1-methoxyethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process involves the following steps:
Preparation of 2,2-dichloro-1-methoxyethanol: This intermediate can be synthesized by the reaction of methanol with 2,2-dichloroethanol in the presence of an acid catalyst.
Reaction with 4-methoxybenzene: The intermediate is then reacted with 4-methoxybenzene in the presence of a base catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reaction time to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the dichloro group to a single chlorine or hydrogen.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Substitution reactions often require strong acids or bases as catalysts.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of mono-chlorinated or dechlorinated products.
Substitution: Formation of various substituted benzene derivatives.
Scientific Research Applications
1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
- 1-(2,2-Dichloro-1-methoxyethyl)benzene
- 1-(2,2-Dichloro-1-methoxyethyl)-2-methoxybenzene
- 1-(2,2-Dichloro-1-methoxyethyl)-3-methoxybenzene
Uniqueness: 1-(2,2-Dichloro-1-methoxyethyl)-4-methoxybenzene is unique due to the specific positioning of the methoxy group on the benzene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different physical and chemical properties compared to its analogs.
Properties
CAS No. |
82772-49-4 |
|---|---|
Molecular Formula |
C10H12Cl2O2 |
Molecular Weight |
235.10 g/mol |
IUPAC Name |
1-(2,2-dichloro-1-methoxyethyl)-4-methoxybenzene |
InChI |
InChI=1S/C10H12Cl2O2/c1-13-8-5-3-7(4-6-8)9(14-2)10(11)12/h3-6,9-10H,1-2H3 |
InChI Key |
HPOYKYKGRHKYTC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


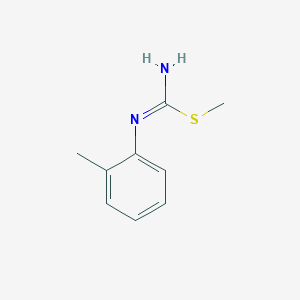
![[(2-Chlorophenyl)methylidene]propanedial](/img/structure/B14427917.png)
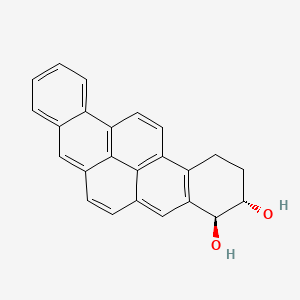
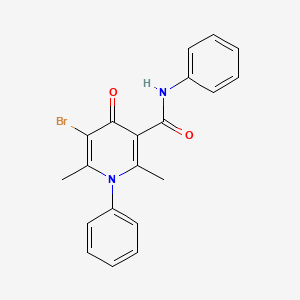
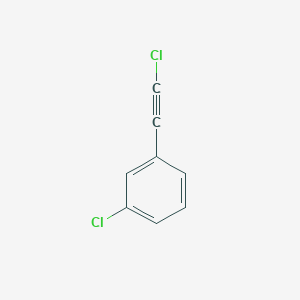
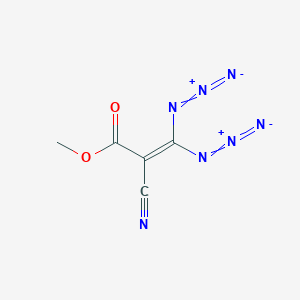
![Benzoic acid, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-3-bromo-5-nitro-, ethyl ester](/img/structure/B14427959.png)
![Dimethyl [2-oxo-4-(thiophen-3-yl)butyl]phosphonate](/img/structure/B14427969.png)

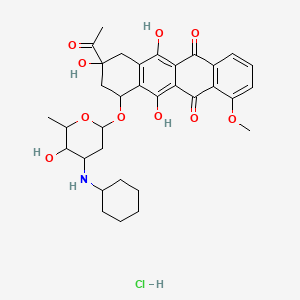
![3-[1-(Hydrazinylidenemethyl)piperidin-4-yl]propanoic acid](/img/structure/B14427987.png)
![(E)-ethyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14427993.png)


